(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-21(28)14-25-18-11-10-17(23-15(2)26)13-19(18)30-22(25)24-20(27)12-9-16-7-5-4-6-8-16/h4-8,10-11,13H,3,9,12,14H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLQAZHKOZVSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound characterized by a thiazole ring and various functional groups that suggest potential biological activity. This compound is being investigated for its implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting infections and cancer.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Acetamido Group : Contributes to the compound's solubility and reactivity.
- Imino Linkage : Potentially enhances biological interactions.
- Ethyl Acetate Moiety : May influence pharmacokinetic properties.
Biological Activity
Thiazole derivatives, including this compound, are known for a variety of biological activities, including:
- Anticancer Activity : Some thiazole derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Potential efficacy against bacteria and fungi has been noted in related compounds.
- Anti-inflammatory Effects : Structural analogs have demonstrated the ability to reduce inflammatory markers in experimental models.
Research Findings
- Synthesis and Evaluation : The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for efficient assembly from multiple reactants, minimizing waste and maximizing yield.
-
Case Studies :
- A study on related benzothiazole compounds indicated significant anticonvulsant activity, suggesting that similar thiazole derivatives may exhibit neuroprotective effects .
- Another investigation highlighted the anti-inflammatory properties of thiazole derivatives, establishing a foundation for further exploration of this compound in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of various thiazole derivatives compared to this compound:
Scientific Research Applications
The compound has shown promise in various biological assays, indicating potential therapeutic applications:
- Anticancer Activity : The thiazole derivatives are known for their anticancer properties. Research indicates that compounds similar to (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can inhibit tumor growth and induce apoptosis in cancer cells. This is attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways .
- Antimicrobial Properties : The compound is also being investigated for its antimicrobial effects. Thiazole derivatives have been noted for their activity against various bacterial strains, suggesting that this compound may exhibit similar properties.
- Acetylcholinesterase Inhibition : There is ongoing research into the compound's potential as an acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's. The ability to inhibit this enzyme may help in increasing acetylcholine levels in the brain, thereby improving cognitive function .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of several cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective effects, researchers evaluated the ability of various thiazole derivatives to inhibit acetylcholinesterase activity. The findings suggested that (Z)-ethyl 2-(6-acetamido...) exhibited promising results, indicating its potential use in treating Alzheimer's disease through enhancing cholinergic transmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table compares the target compound with structurally related benzothiazole derivatives:
Key Observations:
- Substituent Diversity: The target’s 3-phenylpropanoyl imino group distinguishes it from indole- or cyano-substituted analogs in , which may alter electronic properties and solubility.
- Functional Groups : The trifluoromethyl and methoxy groups in derivatives enhance metabolic stability and lipophilicity, whereas the target’s acetamido group may favor hydrogen bonding .
Reaction Efficiency:
- ’s three-component method achieves higher atom economy compared to stepwise syntheses. The target compound’s synthesis may require longer reaction times due to steric hindrance from the phenylpropanoyl group.
Physicochemical and Pharmacological Properties
Discussion:
- The target’s ethyl acetate ester may improve membrane permeability compared to ’s polar cyano group.
- The 3-phenylpropanoyl chain could enhance hydrophobic interactions in enzyme binding pockets, similar to ’s methoxyphenyl groups .
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol with 6-acetamido-2-carboxybenzaldehyde under oxidative conditions. Cerium(III) chloride ($$ \text{CeCl}_3 $$) catalyzes this reaction in ethanol at 80–90°C, yielding 6-acetamidobenzo[d]thiazole-2-carboxylic acid. Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | $$ \text{CeCl}_3 $$ (5 mol%) |
| Solvent | Ethanol |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by oxidation to form the heterocyclic ring.
Introduction of the Imino Group
The 2-carboxylic acid intermediate is converted to an imino derivative using 3-phenylpropanoyl chloride. In the presence of pyridine or triethylamine ($$ \text{Et}_3\text{N} $$), the acid chloride reacts with the benzothiazole’s 2-amino group, forming a stereoselective (Z)-imino linkage. The Z-configuration is favored due to steric hindrance between the 3-phenylpropanoyl group and the benzothiazole’s acetamido substituent.
Esterification at Position 3
The 3-hydroxy group undergoes acetylation with ethyl chloroacetate in alkaline conditions (pH 9–10). Sodium bicarbonate ($$ \text{NaHCO}_3 $$) facilitates nucleophilic substitution, replacing the hydroxyl group with an ethyl acetate moiety.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates during imination, while ethanol is preferred for cyclization due to its ability to stabilize intermediates.
Temperature and Catalysis
Stereochemical Control
The Z-isomer predominates (>95%) due to:
- Steric effects : Bulkier substituents on the benzothiazole disfavor the E-configuration.
- Hydrogen bonding : Intramolecular H-bonding between the acetamido NH and imino oxygen stabilizes the Z-form.
Characterization and Validation
Spectroscopic Analysis
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) shows a singlet at δ 2.1 ppm (acetamido CH$$3$$), a quartet at δ 4.2 ppm (ethyl CH$$_2$$), and aromatic protons between δ 7.3–8.0 ppm.
- IR : Peaks at 1685 cm$$^{-1}$$ (C=O stretch) and 1540 cm$$^{-1}$$ (C=N stretch) confirm functional groups.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 425.5 ([M+H]$$^+$$).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Alternative Methods
Palladium-Catalyzed Coupling
Aryl boronic acids can introduce substituents at position 6 via Suzuki-Miyaura coupling, but this method is less efficient for acetamido groups due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 40% (e.g., cyclization completes in 3 hours vs. 8 hours conventionally) but requires specialized equipment.
Challenges and Troubleshooting
By-Product Formation
Yield Optimization
- Cyclization : Yields improve from 65% to 85% when using $$ \text{CeCl}3 $$ instead of traditional Lewis acids like $$ \text{FeCl}3 $$.
- Esterification : Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) increases yields to 90%.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Replacing $$ \text{CeCl}3 $$ with cheaper $$ \text{ZnCl}2 $$ reduces costs by 30% but lowers yields to 70%.
Waste Management
Neutralization of HCl byproducts with $$ \text{NaHCO}_3 $$ generates NaCl, which can be recycled via crystallization.
Q & A
Q. What are the common synthetic routes for synthesizing (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
Methodological Answer: The synthesis typically involves multi-step pathways leveraging thiazole core formation followed by functionalization. Key routes include:
- Hantzsch Thiazole Synthesis : Reacting α-halocarbonyl compounds (e.g., ethyl bromoacetate) with thiourea or thioamides under reflux in ethanol. This method is efficient for constructing the benzo[d]thiazole core .
- One-Pot Multi-Component Reactions : Combining precursors like α-nitro epoxides, thiocyanates, and amines to form polysubstituted thiazoles. Optimized conditions (e.g., DMF solvent, 80°C) improve yield .
- Condensation with Anhydrides : Post-thiazole formation, the imino group is introduced via condensation with 3-phenylpropanoyl chloride in pyridine, followed by acidification .
Q. Table 1: Synthetic Routes and Optimization Parameters
| Method | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| Hantzsch Synthesis | Thiourea, ethyl bromoacetate | Reflux in ethanol, 12h | 60-75% |
| One-Pot Reaction | α-Nitro epoxide, KSCN, amine | DMF, 80°C, 8h | 50-65% |
| Anhydride Condensation | 3-Phenylpropanoyl chloride | Pyridine, RT, 24h | 70-85% |
Q. How is the compound characterized after synthesis?
Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., acetamido protons at δ 2.1 ppm, ethyl ester at δ 4.2 ppm) and Z/E isomerism .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 452.12) .
Q. Table 2: Characterization Techniques
| Technique | Purpose | Example Parameters |
|---|---|---|
| 1H NMR | Functional group identification | 400 MHz, CDCl3, δ 2.1 (s, 3H) |
| HPLC | Purity analysis | C18 column, 70:30 ACN/H2O, 1mL/min |
| HRMS | Molecular weight confirmation | ESI+, m/z 452.12 (calc. 452.11) |
Q. What in vitro assays evaluate its biological activity?
Methodological Answer: Standard assays include:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Anticancer Screening : MTT assay for cytotoxicity (IC50) in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., % inhibition at 10 µM) .
Q. Table 3: Biological Assay Protocols
| Assay Type | Protocol Summary | Target/Model |
|---|---|---|
| MIC Determination | 96-well plate, 24h incubation | S. aureus (ATCC 25923) |
| MTT Cytotoxicity | 48h exposure, absorbance at 570nm | HeLa cells |
| Kinase Inhibition | Fluorescent ATP consumption | EGFR kinase |
Advanced Research Questions
Q. How to optimize synthesis yield when encountering low efficiency?
Methodological Answer: Strategies include:
- Solvent and Catalyst Screening : Replace DMF with ionic liquids (e.g., [BMIM]BF4) to enhance reaction rates .
- Continuous Flow Reactors : Improve heat/mass transfer for one-pot reactions, reducing side products .
- Microwave Assistance : Shorten reaction times (e.g., 2h vs. 8h) while maintaining yield .
- Green Chemistry : Use water as a solvent for condensation steps, reducing waste .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Address discrepancies via:
- Structural Reanalysis : 2D NMR (COSY, NOESY) or X-ray crystallography to confirm Z-configuration and rule out isomers .
- Purity Verification : HPLC-MS to detect impurities (>98% purity required for reliable bioassays) .
- Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
Q. What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR). Validate with experimental IC50 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess residence time .
- QSAR Modeling : Develop predictive models using descriptors like logP and polar surface area .
Q. How to design degradation studies for environmental impact assessment?
Methodological Answer:
- Hydrolytic Stability : Incubate in buffers (pH 3–9, 37°C) and monitor by HPLC for hydrolysis products (e.g., acetic acid release) .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze metabolites via LC-MS/MS .
- Biodegradation Assays : Use OECD 301D test with activated sludge; measure COD removal over 28 days .
Q. Table 4: Environmental Degradation Parameters
| Study Type | Conditions | Analytical Method |
|---|---|---|
| Hydrolysis | pH 7.4, 37°C, 7 days | HPLC-UV (220 nm) |
| Photolysis | UV light, 48h | LC-MS/MS (QTOF) |
| Biodegradation | Activated sludge, 28d | COD reduction analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
